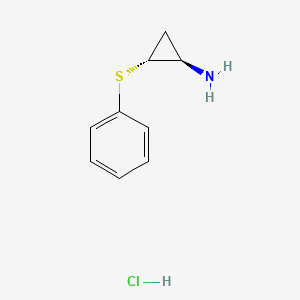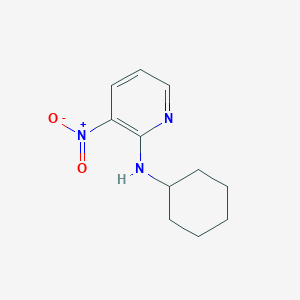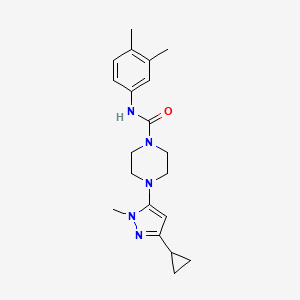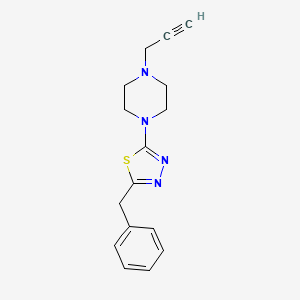
7-(4-fluorobenzyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-fluorobenzyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H16FN7O5 and its molecular weight is 453.39. The purity is usually 95%.
BenchChem offers high-quality 7-(4-fluorobenzyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-fluorobenzyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Studies focusing on the synthesis of related compounds emphasize the development of novel chemical entities with potential therapeutic applications. For example, the synthesis of 1-allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione as a step towards NMDA receptor antagonists showcases the methodology for creating compounds with specific biological activities (L. Xun & Hu Qing-ping, 2004). Similarly, the creation of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones highlights the design of water-soluble tricyclic xanthine derivatives for neurodegenerative diseases, providing examples of multitarget drug development (A. Brunschweiger et al., 2014).
Biological Activity
Research on the biological activity of similar compounds reveals their potential in addressing health conditions. The study on N-substituted indole derivatives for their anticancer activity against MCF-7 human breast cancer cell line demonstrates the process of evaluating chemical compounds for specific therapeutic effects (N. Kumar & Sanjay K. Sharma, 2022).
Interaction with Biological Targets
Investigations into the interactions with biological targets, such as the depletion of human O6-alkylguanine-DNA alkyltransferase by substituted purine derivatives, provide insights into the mechanism of action of these compounds at the molecular level (R. Moschel et al., 1992).
Antimicrobial Applications
The antimicrobial potential of synthesized compounds, as demonstrated by the study on microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, underlines the importance of chemical synthesis in developing new antimicrobial agents (N. Desai et al., 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-fluorobenzyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione' involves the condensation of 4-fluorobenzaldehyde with 3-methyl-1H-purine-2,6(3H,7H)-dione, followed by the addition of a hydrazine derivative and a nitrofuran derivative. The resulting product is then subjected to a dehydration reaction to form the final compound.", "Starting Materials": [ "4-fluorobenzaldehyde", "3-methyl-1H-purine-2,6(3H,7H)-dione", "hydrazine derivative", "nitrofuran derivative" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of a suitable catalyst to form an intermediate product.", "Step 2: Addition of a hydrazine derivative to the intermediate product to form a hydrazone intermediate.", "Step 3: Addition of a nitrofuran derivative to the hydrazone intermediate to form the final product.", "Step 4: Dehydration of the final product to form '7-(4-fluorobenzyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione'." ] } | |
CAS-Nummer |
941874-44-8 |
Produktname |
7-(4-fluorobenzyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione |
Molekularformel |
C20H16FN7O5 |
Molekulargewicht |
453.39 |
IUPAC-Name |
7-[(4-fluorophenyl)methyl]-3-methyl-8-[(2E)-2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C20H16FN7O5/c1-26-17-16(18(29)24-20(26)30)27(11-12-4-6-13(21)7-5-12)19(23-17)25-22-10-2-3-14-8-9-15(33-14)28(31)32/h2-10H,11H2,1H3,(H,23,25)(H,24,29,30)/b3-2+,22-10+ |
InChI-Schlüssel |
LRTLSUWRDWRKBH-KTWYXVPMSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC=CC3=CC=C(O3)[N+](=O)[O-])CC4=CC=C(C=C4)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxyphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2395201.png)
![7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2395202.png)
![2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2395205.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2395206.png)



![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile](/img/structure/B2395212.png)
![7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2395213.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide](/img/structure/B2395214.png)



![6,6-Difluoro-2-azaspiro[3.3]heptane](/img/structure/B2395223.png)